

# biological activity of 5-(methoxycarbonyl)thiophene-2-carboxylic acid vs its amide

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## Compound of Interest

**Compound Name:** 5-(Methoxycarbonyl)thiophene-2-carboxylic acid

**Cat. No.:** B187890

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A comparative analysis of the biological activities of **5-(methoxycarbonyl)thiophene-2-carboxylic acid** and its amide counterpart, 5-(carbamoyl)thiophene-2-carboxylic acid, reveals distinct roles for these molecules in the realm of drug discovery and development. While direct comparative studies are limited, a review of the available literature on related thiophene derivatives provides significant insights into their potential biological activities and structure-activity relationships.

## Introduction

Thiophene-based compounds are a prominent class of heterocyclic molecules that have garnered substantial attention in medicinal chemistry due to their diverse pharmacological properties. The functionalization of the thiophene ring at various positions with different substituents, such as carboxylic acids, esters, and amides, can significantly modulate their biological profiles. This guide provides a comparative overview of the biological activities of **5-(methoxycarbonyl)thiophene-2-carboxylic acid** and its corresponding amide, drawing upon experimental data from studies on structurally related compounds.

## Physicochemical Properties

Property	5-(methoxycarbonyl)thiophene-2-carboxylic acid	5-(carbamoyl)thiophene-2-carboxylic acid
Molecular Formula	C <sub>7</sub> H <sub>6</sub> O <sub>4</sub> S	C <sub>6</sub> H <sub>5</sub> NO <sub>3</sub> S
Molecular Weight	186.19 g/mol	171.18 g/mol
General Role	Primarily a synthetic intermediate	Biologically active scaffold

## Comparative Biological Activities

While **5-(methoxycarbonyl)thiophene-2-carboxylic acid** often serves as a precursor in the synthesis of more complex and biologically active molecules, the amide functionality in 5-(carbamoyl)thiophene-2-carboxylic acid derivatives is frequently associated with a range of biological activities. The amide group can participate in hydrogen bonding and other interactions with biological targets, such as enzymes and receptors, which is crucial for eliciting a pharmacological response.

## Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of thiophene carboxamide derivatives. For instance, certain amino thiophene-2-carboxamide compounds have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

A study on novel thiophene-2-carboxamide derivatives reported their evaluation against various bacterial strains. The results indicated that amino thiophene-2-carboxamide derivatives exhibited higher antibacterial activity compared to their hydroxyl or methyl counterparts.<sup>[1]</sup> For example, an amino thiophene-2-carboxamide with a methoxy group showed excellent activity against *P. aeruginosa*, *S. aureus*, and *B. subtilis*.<sup>[1]</sup>

Table 1: Antibacterial Activity of Selected Thiophene-2-Carboxamide Derivatives<sup>[1]</sup>

Compound	Bacterial Strain	Inhibition Zone (mm)	Activity Index (%) vs. Ampicillin
Amino thiophene-2-carboxamide (7b)	S. aureus	20	83.3
B. subtilis	19	82.6	
E. coli	16	64.0	
P. aeruginosa	20	86.9	
Hydroxy thiophene-2-carboxamide (3b)	S. aureus	17	70.8
B. subtilis	18	78.3	
P. aeruginosa	18	78.3	

## Antioxidant Activity

The same study also investigated the antioxidant properties of these derivatives using the ABTS method. The amino thiophene-2-carboxamide derivatives displayed the highest antioxidant activity.[\[1\]](#)

Table 2: Antioxidant Activity of Thiophene-2-Carboxamide Derivatives[\[1\]](#)

Compound Class	Inhibition Percentage (%)
Amino thiophene-2-carboxamides (7a-c)	46.9 - 62.0
Hydroxy thiophene-2-carboxamides (3a-c)	28.4 - 54.9
Methyl thiophene-2-carboxamides (5a-c)	12.0 - 22.9
Ascorbic Acid (Standard)	88.44

## Other Biological Activities

Thiophene carboxamide scaffolds have been explored for a variety of other therapeutic applications:

- Anticancer Activity: Novel thiophene carboxamide derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, including melanoma, colorectal cancer, and breast cancer.[2]
- Sphingomyelin Synthase 2 (SMS2) Inhibition: A series of thiophene carboxamide derivatives were designed and optimized as highly potent and selective inhibitors of SMS2, showing potential for the treatment of dry eye disease.[3]
- Urokinase Inhibition: Substituted 4-[2-amino-1,3-thiazolyl]-thiophene-2-carboxamidines have been synthesized and evaluated as urokinase inhibitors, which are implicated in the progression of cancer.[4]

## Experimental Protocols

### Antibacterial Activity Assay (Agar Well Diffusion Method)

The antibacterial activity of the synthesized compounds can be evaluated using the agar well diffusion method.[1]

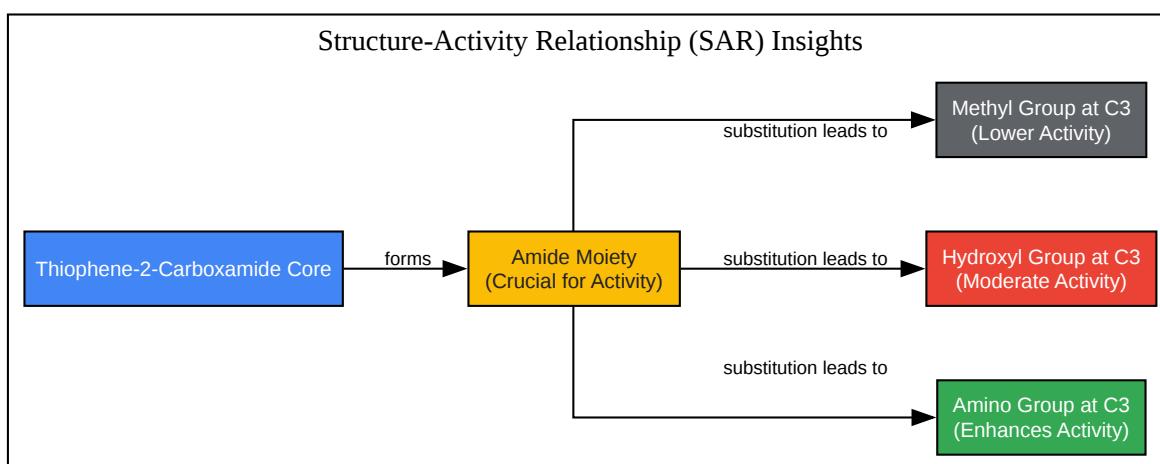
- Preparation of Media: Nutrient agar is prepared and sterilized.
- Inoculation: The agar plates are inoculated with a standardized suspension of the test bacteria.
- Well Preparation: Wells of a defined diameter are created in the agar using a sterile borer.
- Compound Application: A specific concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) is added to each well.
- Incubation: The plates are incubated at an appropriate temperature for a specified period (e.g., 37°C for 24 hours).
- Measurement: The diameter of the zone of inhibition around each well is measured in millimeters. The activity is often compared to a standard antibiotic.

### Antioxidant Activity Assay (ABTS Method)

The antioxidant capacity can be determined using the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay.[1]

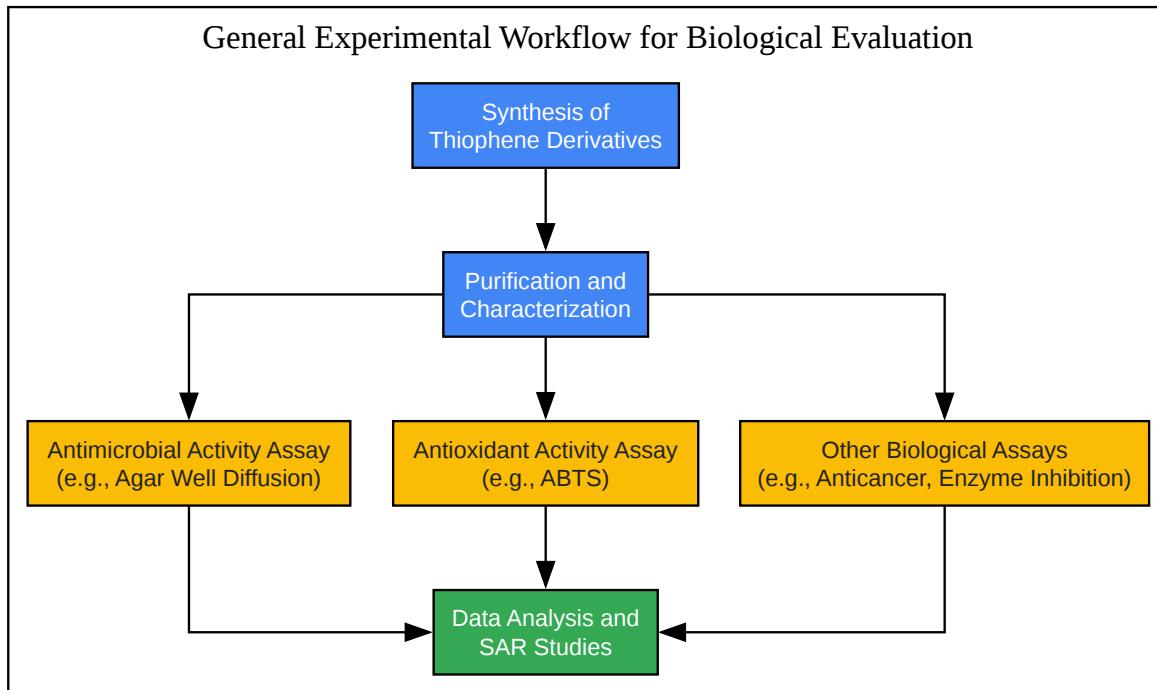
- ABTS Radical Cation Generation: The ABTS radical cation (ABTS<sup>•+</sup>) is produced by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
- Sample Reaction: The ABTS<sup>•+</sup> solution is diluted with a suitable solvent (e.g., ethanol) to a specific absorbance at a particular wavelength (e.g., 734 nm). A specific volume of the test compound is allowed to react with the ABTS<sup>•+</sup> solution.
- Absorbance Measurement: The absorbance is measured after a set time (e.g., 6 minutes).
- Calculation: The percentage inhibition of absorbance is calculated relative to a control. Ascorbic acid is commonly used as a standard.

## Visualizations



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Caption: Structure-Activity Relationship of Thiophene-2-Carboxamide Derivatives.



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Caption: General workflow for the biological evaluation of thiophene derivatives.

## Conclusion

In summary, while **5-(methoxycarbonyl)thiophene-2-carboxylic acid** is a valuable starting material in organic synthesis, its amide counterpart, **5-(carbamoyl)thiophene-2-carboxylic acid**, and its derivatives represent a promising class of biologically active compounds. The amide functionality is a key structural feature that imparts diverse pharmacological properties, including antimicrobial, antioxidant, and anticancer activities. Structure-activity relationship studies consistently indicate that modifications to the amide group and substitutions on the thiophene ring can significantly influence the biological potency and spectrum of activity. Further direct comparative studies of **5-(methoxycarbonyl)thiophene-2-carboxylic acid** and its simple amide are warranted to fully elucidate their respective biological profiles.

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